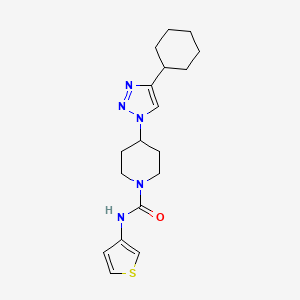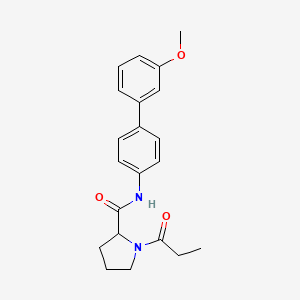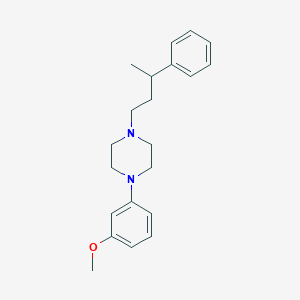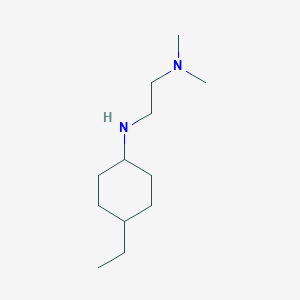![molecular formula C17H22N2O2 B3850855 1-(3-methoxyphenyl)-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B3850855.png)
1-(3-methoxyphenyl)-4-[(5-methyl-2-furyl)methyl]piperazine
説明
1-(3-methoxyphenyl)-4-[(5-methyl-2-furyl)methyl]piperazine, commonly known as Mefloquine, is a synthetic antimalarial drug that has been used for several decades to treat and prevent malaria. Mefloquine belongs to the class of drugs known as 4-quinoline methanols and is structurally related to quinine. Mefloquine has been found to be effective against the blood-stage parasites of Plasmodium falciparum, which is the most lethal species of malaria parasite.
作用機序
Mefloquine exerts its antimalarial activity by interfering with the heme detoxification pathway of the Plasmodium parasite. Mefloquine binds to the heme molecule, which is toxic to the parasite, and prevents its detoxification, leading to the accumulation of toxic heme and ultimately the death of the parasite.
Biochemical and Physiological Effects:
Mefloquine has been found to have several biochemical and physiological effects. Mefloquine has been shown to inhibit the activity of several enzymes involved in the metabolism of drugs and other xenobiotics. Mefloquine has also been found to have an effect on the central nervous system, leading to the development of neuropsychiatric symptoms in some individuals.
実験室実験の利点と制限
Mefloquine has several advantages for use in laboratory experiments. Mefloquine is readily available and relatively inexpensive compared to other antimalarial drugs. Mefloquine is also effective against drug-resistant strains of Plasmodium falciparum. However, Mefloquine has some limitations, including its potential toxicity and the development of neuropsychiatric symptoms in some individuals.
将来の方向性
There are several future directions for research on Mefloquine. One area of research is the development of new synthetic analogs of Mefloquine with improved pharmacological properties. Another area of research is the investigation of the potential therapeutic applications of Mefloquine in the treatment of diseases such as Alzheimer's disease, Parkinson's disease, and cancer. Additionally, further research is needed to better understand the mechanism of action of Mefloquine and its potential toxicity.
科学的研究の応用
Mefloquine has been extensively studied for its antimalarial properties and has been found to be effective against drug-resistant strains of Plasmodium falciparum. In addition to its antimalarial properties, Mefloquine has been found to have potential therapeutic applications in the treatment of other diseases such as Alzheimer's disease, Parkinson's disease, and cancer.
特性
IUPAC Name |
1-(3-methoxyphenyl)-4-[(5-methylfuran-2-yl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-14-6-7-17(21-14)13-18-8-10-19(11-9-18)15-4-3-5-16(12-15)20-2/h3-7,12H,8-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJZYWZHUDATVTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN2CCN(CC2)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxyphenyl)-4-[(5-methylfuran-2-yl)methyl]piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{1-[4-(trifluoromethoxy)benzyl]-3-piperidinyl}methanol](/img/structure/B3850774.png)
![ethyl 4-{[2-(trifluoromethyl)benzyl]amino}-1-piperidinecarboxylate](/img/structure/B3850781.png)
![4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]morpholine](/img/structure/B3850789.png)
![[1-(3-phenylbutyl)-2-pyrrolidinyl]methanol](/img/structure/B3850790.png)




![1-(2-fluorophenyl)-4-[2-(4-fluorophenyl)-1-methylethyl]piperazine](/img/structure/B3850829.png)
![2-methoxy-4-nitro-6-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)phenol](/img/structure/B3850841.png)

![1-acetyl-N-[2-(3-fluorophenyl)ethyl]-4-piperidinamine](/img/structure/B3850849.png)
![2-(4-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperazinyl)pyrimidine hydrochloride](/img/structure/B3850852.png)
![methyl 4-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}benzoate](/img/structure/B3850862.png)